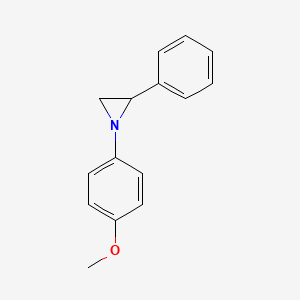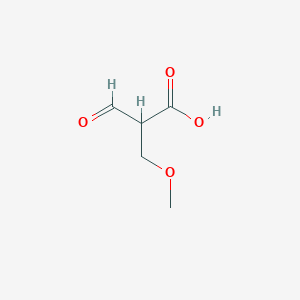
2-Formyl-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-3-methoxypropanoic acid is an organic compound characterized by the presence of both an aldehyde group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methoxypropionaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of oxidizing agent and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form a carboxylic acid, resulting in the formation of 3-methoxypropanoic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products:
Oxidation: 3-Methoxypropanoic acid.
Reduction: 2-Hydroxymethyl-3-methoxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aldehydes and carboxylic acids.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-formyl-3-methoxypropanoic acid involves its interaction with various molecular targets and pathways:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key step in many biochemical reactions.
Carboxylic Acid Group: The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
3-Methoxypropanoic Acid: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2-Formylpropanoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.
3-Formyl-2-methoxypropanoic Acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness: 2-Formyl-3-methoxypropanoic acid is unique due to the presence of both an aldehyde and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
65675-21-0 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
2-formyl-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H8O4/c1-9-3-4(2-6)5(7)8/h2,4H,3H2,1H3,(H,7,8) |
Clé InChI |
QETKGJFMENOVCI-UHFFFAOYSA-N |
SMILES canonique |
COCC(C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


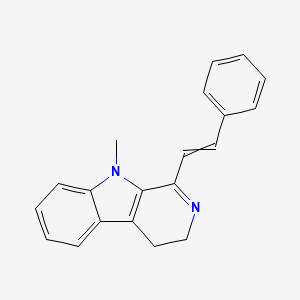
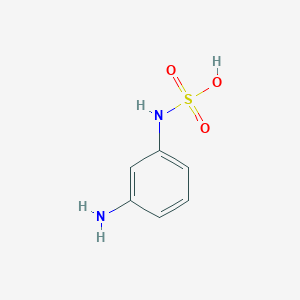

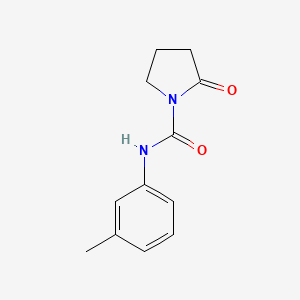
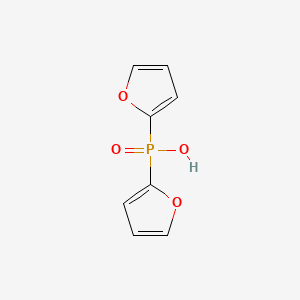
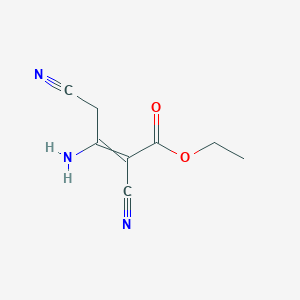
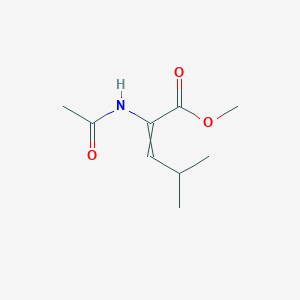

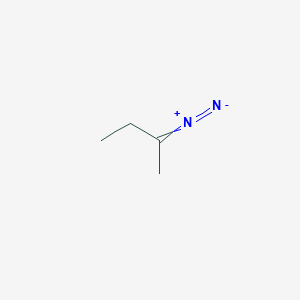
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
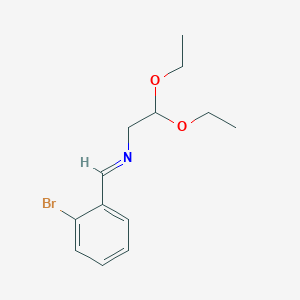
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
